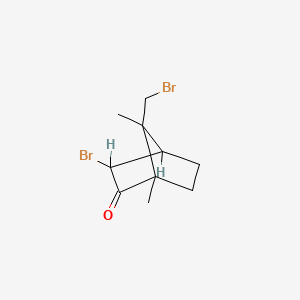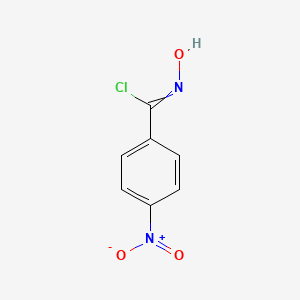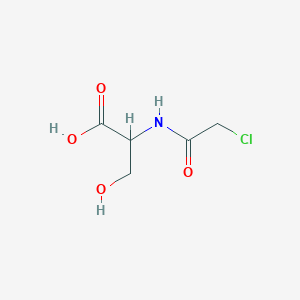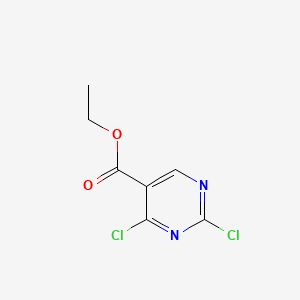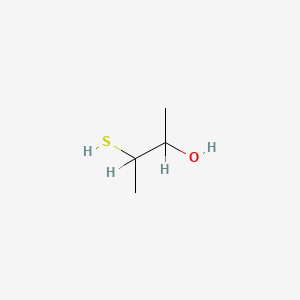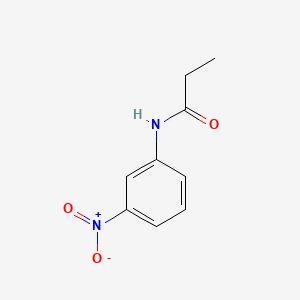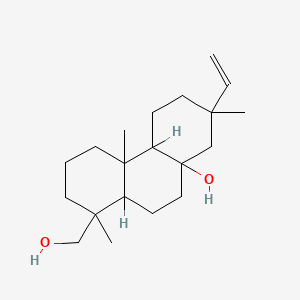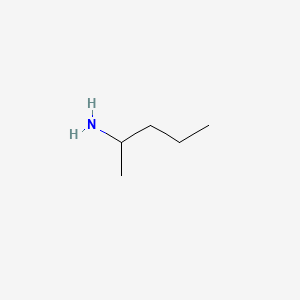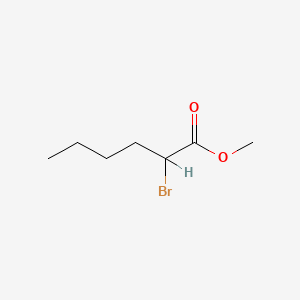
2-ブロモヘキサン酸メチル
概要
説明
Methyl 2-bromohexanoate is a chemical compound used in various chemical reactions . It has been used in the synthesis of 2-butyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one .
Synthesis Analysis
Methyl 2-bromohexanoate can be synthesized through a two-stage process . The first stage involves the reaction of hexanal with ammonium cerium (IV) nitrate and lithium bromide. In the second stage, methanol is added and the reaction mixture is stirred at 35-40°C for 3.5 hours .Molecular Structure Analysis
The molecular formula of Methyl 2-bromohexanoate is C7H13BrO2 . Its molecular weight is 209.08 g/mol . The IUPAC name for this compound is methyl 2-bromohexanoate .Chemical Reactions Analysis
Methyl 2-bromohexanoate undergoes an addition reaction with methyl-10-undecenoate to yield lactone and dimethyl-2-butyltridecandioate .Physical And Chemical Properties Analysis
Methyl 2-bromohexanoate has a molecular weight of 209.08 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 208.00989 g/mol . The topological polar surface area is 26.3 Ų .科学的研究の応用
有機合成
“2-ブロモヘキサン酸メチル”は有機合成で使用されます。 それは“メチル-10-ウンデセノエート”と付加反応してラクトンと "ジメチル-2-ブチルトリデカンジオエート"を生成します .
ラクトン製造
“2-ブロモヘキサン酸メチル”はラクトンの製造に使用されます。 ラクトンは環状エステルであり、医薬品、ポリマー、香料など、幅広い用途で使用されています .
医薬品研究
“2-ブロモヘキサン酸メチル”は医薬品研究で使用されます。 それは "2-ブチル-2H-ピリド[3,2-b]-1,4-オキサジン-3(4H)-オン"の合成に使用されました . この化合物は、新規薬物の開発に潜在的に使用できる可能性があります。
化学中間体
“2-ブロモヘキサン酸メチル”は、さまざまな他の化合物の合成における化学中間体として機能します。 その臭素原子は、それを良い脱離基にし、置換反応に関与することができます .
材料科学
材料科学では、“2-ブロモヘキサン酸メチル”はポリマーの合成に使用できます。 この化合物中のエステル基は、重合反応を起こして長い鎖を形成することができます .
生化学研究
“2-ブロモヘキサン酸メチル”は、生化学研究にも使用できます。 その構造により、生物学的分子と特定の方法で相互作用することができ、生物学的システムの研究に役立ちます .
Safety and Hazards
作用機序
Mode of Action
Methyl 2-bromohexanoate is known to undergo addition reactions with other compounds. For instance, it can react with methyl-10-undecenoate to yield lactone and dimethyl-2-butyltridecandioate . This suggests that Methyl 2-bromohexanoate can act as a reactant in organic synthesis, contributing to the formation of more complex molecules.
Result of Action
The primary result of Methyl 2-bromohexanoate’s action is the formation of new compounds through addition reactions. For example, it can react with methyl-10-undecenoate to form lactone and dimethyl-2-butyltridecandioate .
特性
IUPAC Name |
methyl 2-bromohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLPDRIMFIXNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052715 | |
| Record name | Methyl 2-bromohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5445-19-2 | |
| Record name | Hexanoic acid, 2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 2-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5445-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 2-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-bromohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




